![molecular formula C22H18F3N3O3 B11182473 3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11182473.png)
3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyridoindole core and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety . This reaction is often catalyzed by [Cp*RhCl2]2 and involves sequential coupling reactions initiated by C–H activation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: IBX in room temperature conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
Scientific Research Applications
3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit mitotic kinesin.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-B]indole: A related compound with a similar pyridoindole core.
1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride: Another derivative with comparable structural features.
Uniqueness
3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione stands out due to the presence of the trifluoromethoxyphenyl group, which imparts unique chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability.
Properties
Molecular Formula |
C22H18F3N3O3 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H18F3N3O3/c23-22(24,25)31-14-7-5-13(6-8-14)28-20(29)11-19(21(28)30)27-10-9-16-15-3-1-2-4-17(15)26-18(16)12-27/h1-8,19,26H,9-12H2 |
InChI Key |
UBIFFCVIEQPKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11182391.png)
![6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11182408.png)

![N-(3-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11182411.png)
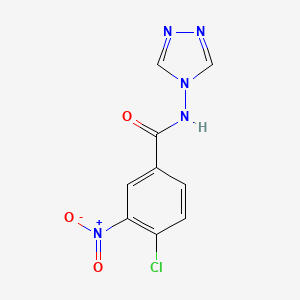
![7-(3,5-dimethylphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11182416.png)
![5-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-methoxyaniline](/img/structure/B11182419.png)
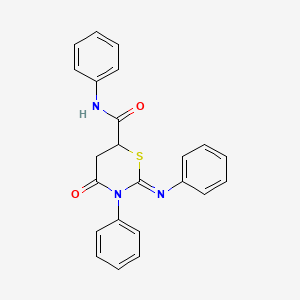
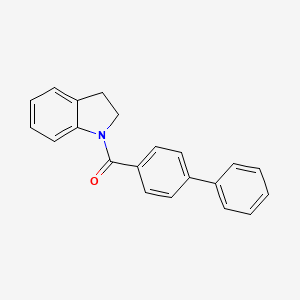
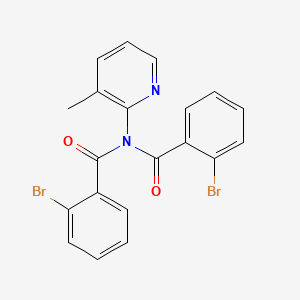
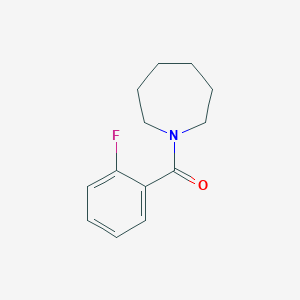
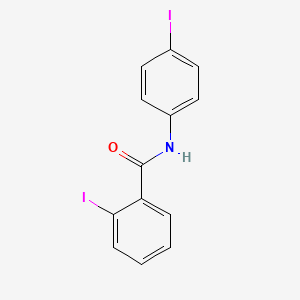
![6,6-dimethyl-2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11182460.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11182467.png)
